Bis(2-methoxyphenyl)chlorophosphine

Description

Overview of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus chemistry is a vast and dynamic field focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.org These compounds are integral to numerous scientific and industrial sectors, including medicinal, agricultural, and industrial chemistry, owing to their diverse physical and biological characteristics. longdom.org In synthetic chemistry, their applications are extensive; for instance, phosphonates are widely used as reagents in the Wittig reaction for alkene synthesis, and phosphines are critical as ligands in metal-catalyzed reactions. frontiersin.org

The versatility of organophosphorus compounds stems from phosphorus's ability to exist in various oxidation states and bonding environments. wikipedia.orglongdom.org This adaptability allows for the creation of a wide array of molecules with tailored properties. While some organophosphorus compounds are known for their use as pesticides and their biological activity as enzyme inhibitors, others are fundamental components in the synthesis of complex molecules and materials. wikipedia.orgnih.gov Their preparation is a key area of research, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly synthetic methods. longdom.orgfrontiersin.org

The Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are arguably the most important class of ligands in transition metal catalysis, particularly for cross-coupling reactions. sigmaaldrich.com These trivalent phosphorus compounds act as soft, σ-donating ligands that form stable complexes with transition metals like palladium, nickel, rhodium, and iridium. scbt.com By coordinating to the metal center, phosphine ligands play a crucial role in stabilizing the catalyst, enhancing its solubility, and modulating its reactivity and selectivity. numberanalytics.com

The effectiveness of a phosphine ligand is determined by its electronic and steric properties, which can be precisely tuned by modifying the substituents on the phosphorus atom. sigmaaldrich.com Generally, electron-rich phosphine ligands increase the rate of oxidative addition, a key step in many catalytic cycles, while sterically bulky ligands promote the final reductive elimination step. This ability to fine-tune the ligand's properties allows chemists to optimize catalyst performance for specific transformations, including highly selective asymmetric reactions through the use of chiral phosphine ligands. frontiersin.org Their widespread use in reactions like the Suzuki, Heck, and Sonogashira couplings underscores their indispensable role in modern organic synthesis. scbt.com

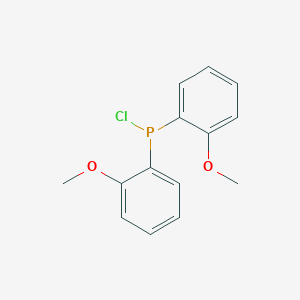

Structural Features and Reactivity Context of Bis(2-methoxyphenyl)chlorophosphine

This compound, with the chemical formula C₁₄H₁₄ClO₂P, is a crystalline solid at room temperature. alfachemic.comechemi.com Its structure features a central phosphorus(III) atom bonded to one chlorine atom and two 2-methoxyphenyl groups. The presence of the electron-donating methoxy (B1213986) groups on the phenyl rings influences the electronic properties of the phosphorus center, making it a useful component in ligand design.

The key feature of this compound is the reactive phosphorus-chlorine (P-Cl) bond. This bond allows this compound to act as a versatile electrophilic precursor for the synthesis of more complex tertiary phosphine ligands. By reacting it with various nucleophiles, the chlorine atom can be displaced to introduce a wide range of functional groups, creating tailored ligands for specific catalytic applications.

Consequently, this compound is primarily used as a reactant in the preparation of catalysts and specialized ligands. chemicalbook.comchemicalbook.com It is a key starting material for synthesizing ferrocene-based chiral diphosphines and is employed in the formation of palladium complexes used in numerous cross-coupling reactions. alfachemic.comchemicalbook.com Its derivatives have proven effective in facilitating cycloaddition reactions, asymmetric hydrogenations, and allylic substitutions. alfachemic.comchemicalbook.com

Physicochemical Properties of this compound

Below is a summary of the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 263369-88-6 |

| Molecular Formula | C₁₄H₁₄ClO₂P |

| Molecular Weight | 280.69 g/mol |

| Melting Point | 111-114 °C |

| Boiling Point | 408.4 °C at 760 mmHg |

| Appearance | White Crystalline Powder |

| Water Solubility | Reacts with water |

Data sourced from references alfachemic.comechemi.comthermofisher.com.

Key Applications in Catalytic Reactions

This compound serves as a crucial reactant or precursor for ligands used in a variety of important transition metal-catalyzed reactions.

| Reaction Type | Role of Compound |

| Asymmetric Hydrogenation | Reactant for catalyst/ligand synthesis |

| Allylic Substitution | Reactant for catalyst/ligand synthesis |

| Cycloaddition Reactions | Reactant for catalyst/ligand synthesis |

| Suzuki-Miyaura Coupling | Precursor for phosphine ligands |

| Heck Reaction | Precursor for phosphine ligands |

| Sonogashira Coupling | Precursor for phosphine ligands |

| Buchwald-Hartwig Amination | Precursor for phosphine ligands |

| Negishi Coupling | Precursor for phosphine ligands |

| Stille Coupling | Precursor for phosphine ligands |

| Hiyama Coupling | Precursor for phosphine ligands |

Data sourced from references alfachemic.comchemicalbook.comchemicalbook.comsigmaaldrich.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-bis(2-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO2P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKLJSZEUFVLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263369-88-6 | |

| Record name | 263369-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 2 Methoxyphenyl Chlorophosphine and Analogues

Established Synthetic Pathways for Chlorophosphines

The preparation of chlorophosphines, key intermediates in organophosphorus chemistry, can be achieved through several reliable methods. These pathways often involve the reaction of organometallic reagents with phosphorus halides.

Direct Ortho Metallation and Phosphination Routes to Bis(2-methoxyphenyl)phosphines

A primary strategy for synthesizing bis(2-methoxyphenyl)phosphines involves the direct ortho-lithiation of anisole (B1667542), followed by phosphination. Anisole undergoes ortho-metalation when treated with n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). wpmucdn.comuoc.gracs.orgnih.gov This process generates an organolithium species that can then react with a suitable phosphorus electrophile, such as phosphorus trichloride (B1173362) (PCl₃), to form the desired phosphine (B1218219). researchgate.netchemistryviews.org

The mechanism of ortho-lithiation has been a subject of considerable study. Spectroscopic and rate studies have shown that the reaction often proceeds through dimeric n-BuLi complexes. wpmucdn.comacs.org The presence of TMEDA can significantly accelerate the reaction rate by breaking down larger n-BuLi aggregates into more reactive species. uoc.grnih.gov

Halogen-Metal Exchange Strategies in Bis(2-methoxyphenyl)chlorophosphine Synthesis

An alternative to direct C-H activation is the use of halogen-metal exchange. This method typically starts with an aryl halide, such as 2-bromoanisole. Reaction with a strong base like n-BuLi leads to the exchange of the halogen atom for a lithium atom. The resulting aryllithium reagent can then be treated with a phosphorus halide to yield the target chlorophosphine. This approach offers a high degree of regioselectivity, as the position of the phosphorus atom is determined by the initial placement of the halogen.

Recent advancements have also explored the use of organozinc reagents, which are less nucleophilic than their organolithium or Grignard counterparts, to minimize side reactions like multiple alkylations of the phosphorus center. chemistryviews.org Additionally, copper-catalyzed coupling reactions of aryl halides with acylphosphines have emerged as a practical route to triarylphosphines. organic-chemistry.org

Approaches to Related Bis(2-methoxyphenyl)phosphine (B161851) Derivatives

The synthesis of related phosphine derivatives, such as phosphine oxides and chiral phosphines, expands the chemical space and applications of this class of compounds.

Synthesis of Phosphine Oxides as Precursors

Phosphine oxides often serve as stable precursors to phosphines. researchgate.net The oxidation of a phosphine to its corresponding oxide is a facile process and can be advantageous during multi-step syntheses where the phosphine moiety might be sensitive to reaction conditions. researchgate.net For instance, bis(2-methoxyphenyl)phosphine oxide can be synthesized from anisole and triethyl phosphate, followed by hydrogenation reduction. google.com The resulting phosphine oxide can then be reduced back to the phosphine using a reducing agent like trichlorosilane. prepchem.com

A general method for preparing diaryl or dialkyl phosphine oxides involves the oxidation of the corresponding chlorophosphines with aqueous hydrochloric acid. chemicalbook.com

Stereoselective Synthesis of Chiral Bis(2-methoxyphenyl)phosphines

The development of chiral phosphine ligands is of paramount importance for asymmetric catalysis. nih.govresearchgate.netnih.gov Stereoselective methods for the synthesis of chiral bis(2-methoxyphenyl)phosphines often employ chiral auxiliaries or involve the resolution of racemic mixtures.

One strategy involves the use of a chiral auxiliary, such as bis((2-methoxymethyl)pyrrolidine)phosphine, to direct the ortho-lithiation of a ferrocene (B1249389) backbone, leading to the diastereoselective synthesis of chiral ferrocenyl diphosphines. researchgate.netopenalex.org Another approach involves the intramolecular Ullmann coupling of a chiral diiodide precursor to create a C₂-symmetric biphenyl (B1667301) phosphine ligand with high atropdiastereoselectivity. nih.gov The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, often utilizes phosphine-borane complexes as key intermediates. nih.gov

Novel Synthetic Methods and Ligand Library Generation

The demand for new and efficient catalysts has spurred the development of novel synthetic methods and the generation of ligand libraries. nih.govcardiff.ac.uk These approaches aim to rapidly create a diverse set of ligands for screening in various catalytic reactions.

Recent innovations include the direct synthesis of arylphosphines from red phosphorus and aryl halides using a superbase system. chemistryviews.org Another novel method involves the reduction of inorganic phosphorus salts, activated by oxalyl chloride, followed by palladium-catalyzed coupling with aryl halides. researchgate.net Transition-metal-free C-P bond construction has also been achieved through the nucleophilic aromatic substitution reaction between aryltrimethylammonium salts and secondary phosphines generated in situ. rsc.org These methods offer more environmentally benign and atom-economical routes to valuable phosphine ligands. chemistryviews.orgresearchgate.net

Coordination Chemistry and Ligand Design Principles of Bis 2 Methoxyphenyl Chlorophosphine

Fundamental Coordination Modes of Bis(2-methoxyphenyl)chlorophosphine

The way in which this compound binds to a metal ion is fundamental to the properties and reactivity of the resulting complex. This is primarily dictated by the phosphorus atom, although the oxygen atoms of the methoxy (B1213986) groups can also play a role.

The principal mode of coordination for this compound involves the phosphorus atom acting as a Lewis base. The phosphorus(III) center possesses a lone pair of electrons, which can be readily donated to a vacant orbital on an electron-deficient metal center, forming a coordinate covalent bond. manchester.ac.ukumb.edu This σ-donation from the phosphorus lone pair is a defining characteristic of phosphine (B1218219) ligands. manchester.ac.uk The strength of this donation can be influenced by the nature of the substituents on the phosphorus atom. In complexes, the phosphorus atom directly bonds to the metal center, as demonstrated in numerous crystal structures of related phosphine complexes. nih.gov For instance, in cobalt(II) complexes with (2-methoxyphenyl)diphenylphosphine, the coordination geometry is defined by the bonding of two phosphine ligands and two chloride ions to the cobalt center, with the phosphorus atom serving as the direct point of attachment. nih.gov

While the phosphorus atom is the primary donor, the oxygen atoms of the two ortho-methoxy groups introduce the possibility of ambidentate or hemilabile coordination. acs.org Hemilability refers to the ability of a ligand to coordinate to a metal center through one donor atom while a second, weaker donor atom can reversibly bind and dissociate. In the case of this compound, the oxygen atoms can potentially coordinate to a metal center, particularly with hard Lewis acidic metals. This interaction can lead to the formation of a chelate ring, which can stabilize the metal complex. The ability of ligands containing heteroatoms like oxygen to show affinity for metal centers is a known phenomenon in coordination chemistry. nih.gov While direct M-O coordination from the methoxy group is not always observed, the presence of these ancillary donors can influence the complex's geometry and reactivity through weaker interactions, such as hydrogen bonding in the crystal lattice. nih.gov

Influence of Methoxy Substituents on Ligand Properties

The methoxy groups on the phenyl rings are not merely passive substituents; they actively modulate the electronic and steric properties of the ligand, which in turn affects the behavior of its metal complexes.

The electronic properties of a phosphine ligand are crucial in determining the reactivity of its metal complexes. The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, increasing the electron density on the aromatic ring and, by extension, on the phosphorus atom. This enhanced electron density on the phosphorus center increases its σ-donor capability, making it a stronger Lewis base. acs.org A more electron-rich phosphine ligand can donate more electron density to the metal center, which can, for example, facilitate oxidative addition reactions at the metal. The electronic effect of a phosphine ligand can be quantified using the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequencies in nickel carbonyl complexes. For this compound, the electron-donating nature of the methoxy groups is expected to result in a lower TEP value compared to less electron-rich arylphosphines, indicating stronger net electron donation.

| Property | Description | Reference |

| σ-Donation | The methoxy groups increase the electron density on the phosphorus atom, enhancing its ability to donate its lone pair to a metal center. | manchester.ac.ukacs.org |

| π-Acceptance | The π-acceptor ability of phosphine ligands involves the back-donation of electron density from the metal's d-orbitals into the σ* orbitals of the P-C bonds. While generally weaker than in phosphites, this interaction is influenced by the substituents. | umb.edu |

| Tolman Electronic Parameter (TEP) | A quantitative measure of the ligand's net electron-donating ability. Electron-donating groups like methoxy lead to lower ν(CO) frequencies and thus lower TEP values. |

The steric bulk of a phosphine ligand is a critical factor in controlling the coordination number, geometry, and reactivity of a metal complex. manchester.ac.uk The most common measure of steric bulk is the Tolman cone angle (θ), which is the apex angle of a cone centered on the metal atom that encompasses the van der Waals radii of the ligand's outermost atoms. The ortho-methoxy groups in this compound impose significant steric hindrance around the phosphorus donor atom. This steric bulk can influence the number of ligands that can coordinate to a metal center and can create a specific pocket around the metal's active site, which can be exploited in catalysis to achieve high selectivity. In a related silver(I) complex containing two diphenyl(2-methoxyphenyl)phosphine (B1584844) ligands, the P-Ag-P bond angle is notably large at 129.126(16)°, indicative of the substantial steric repulsion between the bulky phosphine ligands. nih.gov This suggests that this compound would also possess a large cone angle, limiting the number of such ligands that can fit around a metal center and influencing the dissociation of ligands to create catalytically active species.

| Parameter | Value | Significance | Reference |

| P-Ag-P Bond Angle | 129.126(16)° | This large angle in a related Ag(I) complex highlights the significant steric bulk of ligands with ortho-methoxyphenyl substituents. | nih.gov |

| O-Ag-O Chelate Angle | 50.38(6)° | In the same Ag(I) complex, a bidentate nitrite (B80452) ligand forms a very acute angle, accommodating the bulky phosphine ligands. | nih.gov |

Preparation and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. mdpi.com A general method for preparing phosphine complexes is to react a stoichiometric amount of the phosphine ligand with a metal salt, such as a metal halide, in a dry solvent like dichloromethane (B109758) or diethyl ether. nih.govmdpi.com The reaction is often carried out at room temperature or with gentle heating. mdpi.com The resulting metal complexes can then be isolated as stable solids. mdpi.com

For example, cobalt(II) phosphine complexes have been synthesized by reacting cobalt(II) chloride with the phosphine ligand in a mixture of tetrahydrofuran (B95107) and ethanol. nih.gov Similarly, gold(I) complexes can be prepared by reacting a precursor like tetrahydrothiophenegold(I) chloride with the phosphine ligand in dichloromethane. nih.gov

Once synthesized, these complexes are thoroughly characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

³¹P{¹H} NMR Spectroscopy: This is a key technique for characterizing phosphine complexes. The coordination of the phosphine ligand to a metal center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of the ligand and any other coordinated species (like carbonyl groups), which can provide insight into the electronic effects of the phosphine ligand.

UV-Vis Spectroscopy: This technique can be used to study the electronic transitions within the metal complex, providing information about its electronic structure. researchgate.netmdpi.com

Elemental Analysis: Combustion analysis is used to confirm the empirical formula of the newly synthesized complexes. researchgate.net

Through these methods, a comprehensive understanding of the structure, bonding, and properties of metal complexes containing the this compound ligand can be achieved.

Palladium Complexes in Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. The efficacy of these catalytic systems is highly dependent on the nature of the phosphine ligand coordinated to the palladium center. While a vast number of phosphine ligands have been successfully employed in these reactions, specific and detailed research on the performance of palladium complexes bearing this compound as the primary ligand is limited in publicly accessible literature.

General principles suggest that the electron-rich nature of the anisyl groups in this compound could enhance the electron density at the palladium center, which may facilitate the oxidative addition step in the catalytic cycle. However, the presence of the chloro substituent on the phosphorus atom introduces an element of electronic and steric complexity that requires specific investigation.

In one instance, this compound was utilized as a precursor in the synthesis of a more complex phosphine ligand intended for gold-catalyzed reactions. This indirect application underscores its utility as a building block in ligand synthesis, though it does not provide direct data on its performance as a ligand in palladium catalysis.

Due to the lack of specific experimental data, a detailed data table on the performance of this compound-palladium complexes in cross-coupling reactions cannot be provided at this time. Further research is required to elucidate the catalytic activity, scope, and limitations of such complexes.

Gold(I) Complexes and Their Coordination Behavior

The coordination chemistry of gold(I) with phosphine ligands is a rich field of study, driven by applications in catalysis and medicinal chemistry. Gold(I) complexes typically adopt a linear geometry, and the electronic properties of the phosphine ligand significantly influence the stability and reactivity of the complex.

A study involving a gold-catalyzed Suzuki-Miyaura cross-coupling reaction utilized a ligand system derived from this compound. The research noted that the use of this ligand system resulted in a low yield of the desired cross-coupled product. This poor performance was attributed to the formation of catalytically active gold nanoparticles, which subsequently aggregated and lost their catalytic efficacy. This observation suggests that while a gold(I) complex with a ligand derived from this compound can be formed in situ, its stability under catalytic conditions may be limited, leading to the decomposition of the molecular catalyst into nanoparticles.

Other Transition Metal Coordination Studies (e.g., Rhodium, Molybdenum, Tungsten)

The coordination of this compound to other transition metals such as rhodium, molybdenum, and tungsten is an area that appears to be underexplored in published research.

Rhodium: A patent application describes a synthetic procedure where this compound is used in the preparation of a more complex ligand which is then coordinated to a rhodium center. This indicates that the phosphorus atom in this compound can readily coordinate to rhodium. However, the patent does not provide detailed information or data on the coordination chemistry, structure, or spectroscopic properties of the resulting rhodium complex.

Molybdenum and Tungsten: The coordination chemistry of molybdenum and tungsten often involves the formation of carbonyl complexes, where phosphine ligands can substitute one or more carbonyl groups. The electronic properties of the phosphine ligand influence the CO stretching frequencies in the infrared spectrum, providing insight into the electronic environment of the metal center. Despite the general interest in phosphine complexes of molybdenum and tungsten carbonyls, no specific studies detailing the synthesis, characterization, or coordination behavior of this compound with these metals have been found in the surveyed literature.

Catalytic Applications of Bis 2 Methoxyphenyl Chlorophosphine and Its Derivatives

C-C Cross-Coupling Reactions

Buchwald-Hartwig Amination

[Content could not be generated due to lack of specific data.]

Heck Coupling Reactions

[Content could not be generated due to lack of specific data.]

Hiyama Coupling Reactions

[Content could not be generated due to lack of specific data.]

Negishi Coupling Reactions

[Content could not be generated due to lack of specific data.]

Sonogashira Coupling Reactions

[Content could not be generated due to lack of specific data.]

Stille Coupling Reactions

[Content could not be generated due to lack of specific data.]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the phosphine (B1218219) ligand employed. nih.govtcichemicals.com While bis(2-methoxyphenyl)chlorophosphine is not typically used directly as a ligand in these couplings, its derivatives, particularly bulky and electron-rich phosphines, are instrumental. nih.govsigmaaldrich.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govtcichemicals.com

The development of new phosphine ligands remains a focus of research to expand the scope and efficiency of the Suzuki-Miyaura reaction. nih.govnih.gov For instance, the use of dialkylbiaryl phosphine ligands has enabled the coupling of challenging substrates, including unactivated aryl chlorides and sterically hindered compounds, often at room temperature and with low catalyst loadings. nih.govnih.gov The electronic and steric properties of these ligands are crucial for their catalytic performance. researchgate.net For example, electron-rich phosphines generally accelerate the oxidative addition step. researchgate.net

Recent advancements have seen the development of one-pot borylation/Suzuki-Miyaura cross-coupling reactions, where a phosphine ligand facilitates both transformations in a single reaction vessel. rsc.org This approach has been successful in preparing a variety of symmetrical and unsymmetrical biaryl compounds in excellent yields. rsc.org The choice of ligand is critical, with specific phosphines being designed to be effective for a broad range of substrates, including aryl bromides, chlorides, and triflates. nih.govnih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | Aryl Chloride | Arylboronic Acid | Unsymmetrical Biaryl | High | nih.gov |

| NiCl₂(PCy₃)₂ | Aryl Carbamate | Arylboronic Acid | Biaryl | Good to Excellent | nih.gov |

| NiCl₂(PCy₃)₂ | Aryl Sulfamate | Arylboronic Acid | Biaryl | Good to Excellent | nih.gov |

| (NHC)₂PdBr₂ / PEPPSI-type | Bromobenzene | Arylboronic Acid | Biaryl | - | nih.gov |

| Pd-loaded chiral silica | 2-methoxyphenyl bromide | 2-methoxyphenylboronic acid | 2,2'-dimethoxybiphenyl | Quantitative | nih.gov |

Asymmetric Catalysis Employing this compound Derivatives

Derivatives of this compound are pivotal in the field of asymmetric catalysis, where the goal is to synthesize chiral molecules with high enantioselectivity. By incorporating chiral motifs, ligands derived from this phosphine can create a chiral environment around a metal center, guiding the stereochemical outcome of a reaction.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. bohrium.comsigmaaldrich.com Chiral phosphine ligands are central to the success of this transformation, particularly in the rhodium- and ruthenium-catalyzed hydrogenation of prochiral olefins and imines. bohrium.comacs.orgnih.gov The electronic properties and conformational rigidity of the ligand are critical factors in achieving high enantioselectivity. nih.gov

Derivatives of this compound can be used to synthesize P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom itself. nih.gov These ligands, when complexed with transition metals like rhodium, have shown excellent enantioselectivity and high catalytic activity in the hydrogenation of various functionalized olefins, such as α-dehydroamino acids and enamides. sigmaaldrich.comnih.gov For instance, chiral phosphine-phosphite and phosphine-phosphoramidite ligands have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities. acs.orgdicp.ac.cntandfonline.com

The development of new generations of chiral phosphine ligands continues to expand the substrate scope of asymmetric hydrogenation. bohrium.com For example, ligands like TangPhos, a P-chiral bisphospholane, have proven highly efficient in the rhodium-catalyzed hydrogenation of a variety of olefins. sigmaaldrich.com

| Substrate | Catalyst System | Enantiomeric Excess (ee %) | Reference |

| Methyl (N)-acetylaminoacrylate | [Rh(cod)₂]BF₄ / Chiral Phosphine-Phosphite Ligand | up to 99 | acs.org |

| Methyl (Z)-(N)-acetylaminocinnamate | [Rh(cod)₂]BF₄ / Chiral Phosphine-Phosphite Ligand | up to 97 | acs.org |

| α-Dehydroamino Acids | Rhodium / TangPhos | High | sigmaaldrich.com |

| α-Arylenamides | Rhodium / TangPhos | High | sigmaaldrich.com |

| β-(Acylamino)acrylates | Rhodium / TangPhos | High | sigmaaldrich.com |

| Itaconic Acids | Rhodium / TangPhos | High | sigmaaldrich.com |

| Enol Acetates | Rhodium / TangPhos | High | sigmaaldrich.com |

Palladium-catalyzed asymmetric allylic substitution (also known as asymmetric allylic alkylation or AAA) is a fundamental reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The performance of the palladium catalyst is heavily reliant on the chiral ligand used. mdpi.comnih.gov Chiral phosphine ligands, including those that could be conceptually derived from this compound, are among the most effective inducers of asymmetry in these reactions. mdpi.comnih.gov

The design of chiral diphosphine ligands has been a major focus in the development of highly enantioselective AAA reactions. mdpi.com Ligands with central chirality, axial chirality, and planar chirality have all been successfully employed. mdpi.comnih.gov The Trost system ligands are a prominent class of chiral diphosphines for AAA reactions. mdpi.com Furthermore, chiral phosphine-phosphoramidite ligands have demonstrated excellent performance in palladium-catalyzed asymmetric allylic alkylation. dicp.ac.cntandfonline.com

The versatility of the AAA reaction allows for the use of a wide range of substrates and nucleophiles. nih.gov Recent research has focused on expanding the scope of nucleophiles to include, for example, simple α-sulfonyl carbanions, which can be generated in situ. rsc.org

| Ligand Type | Reaction | Enantiomeric Excess (ee %) | Reference |

| Chiral Diphosphanes | Alkylation of allyl compounds | High | nih.gov |

| Axially chiral diphosphines (L52e) | AAA of rac-1,3-diphenylallyl acetate (B1210297) with dimethyl malonate | up to 99.1 | mdpi.com |

| Chiral Phosphine-Phosphoramidites | Asymmetric Allylic Alkylation | Excellent | dicp.ac.cntandfonline.com |

| Bidentate diamidophosphite ligand | AAA with α-sulfonyl carbon anion | High | rsc.org |

Asymmetric cycloaddition reactions are powerful tools for the construction of cyclic molecules with defined stereochemistry. Chiral phosphine ligands play a crucial role in controlling the enantioselectivity of these transformations. nih.gov Derivatives of this compound can be elaborated into chiral phosphines suitable for catalyzing various types of cycloadditions.

For instance, chiral phosphine-phosphoramidite ligands have been successfully applied in silver-catalyzed asymmetric [3+2] cycloaddition reactions, yielding products with excellent enantioselectivities. dicp.ac.cntandfonline.com Phosphine-catalyzed enantioselective intramolecular Rauhut-Currier (RC) reactions have also been developed, utilizing chiral phosphinothiourea catalysts to produce cyclohexenes in good yields and with excellent enantiomeric excesses. nih.gov These examples highlight the potential for designing specific chiral phosphine ligands to control the stereochemical outcome of complex ring-forming reactions.

Other Catalytic Transformations

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines and other nitrogen-containing compounds. Gold(I)-phosphine complexes have been shown to catalyze the hydroamination of dienes. nih.gov The reaction mechanism is believed to involve the coordination of the alkene to the gold(I) center, followed by nucleophilic attack of the amine and subsequent proton transfer. nih.gov While direct use of this compound is not reported, its derivatives can be envisioned as ligands in such transformations, where the electronic and steric properties of the phosphine can influence the catalytic activity.

Metalloenediyne Cyclization

Extensive research of publicly available scientific literature and chemical databases has revealed no documented instances of this compound or its direct derivatives being utilized as catalysts in metalloenediyne cyclization reactions. While phosphine ligands, in general, play a crucial role in stabilizing and influencing the reactivity of the metal centers in such reactions, the specific application of this particular compound and its derivatives for this purpose is not reported.

Metalloenediyne cyclization, a key transformation in the synthesis of various complex molecules, is highly dependent on the electronic and steric properties of the ligands attached to the metal center. These properties can significantly impact the temperature and kinetics of the cyclization process. For instance, studies on related phosphine ligands have shown a correlation between the electron-donating or electron-withdrawing nature of the substituents on the phosphine and the cyclization temperature of the metalloenediyne complex.

Research in this area has explored a variety of phosphine ligands. For example, the development of acyclic enediyne ligands like 1,2-bis((diphenylphosphino)ethynyl)benzene (dppeb) for d⁸ Pd(II) and Pt(II) has been shown to generate square planar complexes with reduced inter-alkyne termini separation, leading to spontaneous thermal reactivity at ambient temperatures. This highlights the importance of the ligand framework in facilitating the cyclization.

A study on the electronic modulation of geometrically-regulated metalloenediyne cyclization provided data on the cyclization temperatures of various aryl-substituted metalloenediyne complexes. This research demonstrated that the cyclization temperatures of these complexes are influenced by the electronic nature of the substituents on the aryl rings of the phosphine ligands.

| Metalloenediyne Complex | Cyclization Temperature (°C) |

| Complex 3a | 106-177 |

| Complex 3b | 106-177 |

| Complex 3c | 106-177 |

| Complex 3d | 106-177 |

| Complex 3e | 236 |

| Complex 3f | 106-177 |

| Complex 3g | 106-177 |

This table presents cyclization temperatures for a series of metalloenediyne complexes with varying aryl substituents on the phosphine ligands, as reported in a study on the electronic modulation of such reactions. It is important to note that none of these complexes explicitly contain the this compound ligand.

While the synthesis of derivatives of this compound, such as Bis(2-methoxyphenyl)phosphine (B161851) oxide, has been reported, their catalytic applications appear to be in other areas of organic synthesis, with no specific mention of metalloenediyne cyclization.

Therefore, based on the current available information, the use of this compound and its derivatives in metalloenediyne cyclization remains an unexplored area of research.

Mechanistic Insights and Computational Investigations of Bis 2 Methoxyphenyl Chlorophosphine Ligands

Elucidating Reaction Mechanisms in Catalysis

The catalytic efficacy of a metal complex is intricately linked to the properties of its ligands. For phosphine (B1218219) ligands like Bis(2-methoxyphenyl)chlorophosphine, understanding their impact on the elementary steps of a catalytic cycle is crucial for optimizing reaction conditions and developing more efficient catalysts.

Role of Ligand Binding Energies in Catalyst Activity

The binding energy of a phosphine ligand to a metal center is a critical determinant of catalyst stability and activity. A ligand that binds too weakly may dissociate, leading to catalyst deactivation. Conversely, a ligand that binds too strongly may hinder substrate coordination and subsequent catalytic steps.

While specific binding energy values for this compound are not extensively documented in readily available literature, we can infer its behavior from related studies on electron-rich phosphines. The presence of two electron-donating methoxy (B1213986) groups in the ortho positions of the phenyl rings increases the electron density on the phosphorus atom. This enhanced electron-donating ability generally leads to stronger binding to the metal center compared to less electron-rich triarylphosphines.

In a study of heterobimetallic complexes, it was found that the binding energies of various phosphine ligands (PR₃) followed the trend of their sigma-bonding ability, with more electron-donating phosphines exhibiting stronger binding. iastate.edu For instance, in palladium-catalyzed cross-coupling reactions, the use of electron-rich and sterically bulky monophosphine ligands is a key strategy to promote efficient catalysis by stabilizing the active L₁Pd intermediates. nih.gov The electronic properties of this compound, therefore, suggest a significant binding affinity, which is a desirable trait for maintaining a stable catalytic species.

Rate-Limiting Steps and Transition State Analysis

The electronic and steric properties of a phosphine ligand directly influence the energy barriers of the various steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The identification of the rate-limiting step is essential for targeted catalyst improvement.

For catalysts incorporating ligands derived from this compound, the specific rate-limiting steps and transition state energies would be reaction-dependent. However, general principles for electron-rich phosphines can be applied. The high electron density on the phosphorus atom in di(o-anisyl)phosphine derivatives facilitates the oxidative addition step in many cross-coupling reactions by stabilizing the resulting higher oxidation state of the metal center.

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for analyzing transition states. For example, in the context of ethylene (B1197577) polymerization using palladium catalysts with phosphine-phosphonate ligands (synthesized from precursors like this compound), DFT calculations can elucidate the insertion barriers and the influence of co-catalysts. It has been shown that the binding of a Lewis acid like B(C₆F₅)₃ to a remote site on the ligand can allosterically modify the electronic properties at the metal center, thereby affecting the rate of ethylene insertion. acs.org Such computational analyses provide a molecular-level understanding of how ligand modifications impact the energetics of the catalytic cycle.

Computational Modeling of Ligand Electronic and Steric Parameters

To systematically understand and predict the behavior of phosphine ligands, computational chemistry offers a suite of tools to quantify their electronic and steric characteristics. These parameters are invaluable for establishing structure-activity relationships.

Density Functional Theory (DFT) Studies on Phosphine Lone Pairs

The phosphorus lone pair is central to the coordinating ability of a phosphine ligand. DFT calculations can provide deep insights into the nature of this lone pair, including its energy, hybridization, and spatial distribution. For this compound, the electron-donating methoxy groups are expected to raise the energy of the phosphorus lone pair, making it a stronger σ-donor.

Steric Parameter Quantifications (e.g., Cone Angle Calculations)

The steric bulk of a phosphine ligand is as crucial as its electronic properties in controlling catalytic activity and selectivity. The Tolman cone angle (θ) is a widely used metric to quantify this steric hindrance. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms.

The presence of two ortho-methoxy groups in this compound suggests a significant steric profile. While an experimentally determined or precisely calculated cone angle for this specific compound is not widely reported, comparisons can be made with other ortho-substituted triarylphosphines. For instance, proazaphosphatranes with bulky substituents have been shown to have large cone angles, which, in combination with their strong electron-donating character, makes them effective in various coupling reactions. weebly.comrsc.org The steric hindrance of this compound is expected to influence the coordination number of the metal center and the geometry of the resulting complex, thereby impacting the accessibility of substrates.

| Phosphine Ligand | Cone Angle (θ) in degrees |

|---|---|

| P(tBu)₃ | 182 |

| PCy₃ | 170 |

| P(o-tolyl)₃ | 194 |

| P(mesityl)₃ | 212 |

| Proazaphosphatrane (R=iPr) | 179 |

| Proazaphosphatrane (R=Bz) | 207 |

This table presents Tolman cone angles for a selection of common and bulky phosphine ligands to provide a comparative context for the steric bulk of ortho-substituted phosphines. Data sourced from various literature. weebly.comrsc.org

Predicting Catalytic Performance through Ligand Descriptors and Maps

The ultimate goal of understanding ligand properties is to predict their performance in catalysis, enabling a more rational approach to catalyst design. Ligand descriptors, which are quantitative representations of steric and electronic properties, are at the heart of this predictive modeling.

By correlating descriptors such as the Tolman cone angle, TEP, and other computationally derived parameters (e.g., from DFT) with experimental catalytic outcomes (e.g., yield, turnover frequency, selectivity), quantitative structure-activity relationships (QSAR) can be established. acs.org These models can then be used to create "ligand maps" that visually represent the chemical space of phosphines and help identify promising candidates for a given catalytic transformation. mdpi.com

For ligands like this compound, their descriptors would place them in a region of high electron density and significant steric bulk. The development of large databases of phosphine ligands and their computed properties is facilitating the use of machine learning algorithms to predict catalytic performance with increasing accuracy. rsc.org This data-driven approach, powered by a deep understanding of the fundamental properties of individual ligands, holds the key to accelerating the discovery of novel and highly efficient catalysts.

Future Research Directions and Emerging Trends for Bis 2 Methoxyphenyl Chlorophosphine Chemistry

Development of Novel Chiral Bis(2-methoxyphenyl)chlorophosphine Derivatives

A significant and promising area of future research lies in the synthesis and application of new chiral ligands derived from this compound. The development of P-chiral phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, is a key strategy in asymmetric catalysis. These ligands can create a highly specific chiral environment around a metal center, influencing the enantioselectivity of a reaction. The synthesis of such ligands often involves the use of phosphine-borane intermediates, which has proven to be a more convenient method than earlier approaches using phosphine oxides. tcichemicals.com

This compound is a valuable starting material for creating these sophisticated chiral structures. For instance, it is utilized as a reactant in the synthesis of ferrocene-based chiral diphosphine ligands. alfachemic.com These ferrocenyl phosphines are a well-established class of ligands known for their effectiveness in a variety of asymmetric catalytic reactions, owing to their unique stereochemical properties and electronic tunability. The general approach involves the reaction of the chlorophosphine with a chiral backbone, such as a substituted ferrocene (B1249389), to generate a new chiral bisphosphine ligand. The methoxy (B1213986) groups on the phenyl rings of the parent chlorophosphine can also be leveraged to influence the electronic and steric properties of the resulting chiral ligand, potentially leading to improved catalytic performance.

Future work in this area will likely focus on:

Design of Novel Chiral Scaffolds: Incorporating bis(2-methoxyphenyl)phosphine (B161851) moieties into new and more complex chiral backbones to fine-tune the steric and electronic environment of the resulting metal complexes.

P-Chirogenic Derivatives: Exploring synthetic routes to generate P-chirogenic phosphines directly from this compound, which would represent a significant advancement in the utility of this compound.

High-Throughput Screening: Employing high-throughput screening methods to rapidly evaluate the performance of new chiral derivatives in a range of asymmetric catalytic reactions.

Exploration of New Catalytic Cycles and Substrate Scope

While ligands derived from this compound are known to be effective in cross-coupling reactions such as the Suzuki-Miyaura coupling, there is considerable scope for exploring their application in new catalytic cycles and expanding the range of compatible substrates. researchgate.netsigmaaldrich.com The electronic properties imparted by the methoxy groups can influence the reactivity of the metal center, potentially enabling transformations that are challenging with other phosphine ligands.

Future research directions in this domain include:

Novel Catalytic Reactions: Investigating the efficacy of bis(2-methoxyphenyl)phosphine-based catalysts in other important transformations, such as C-H activation/functionalization, carbonylation reactions, and asymmetric hydrogenation of a broader range of substrates, including challenging imines and olefins. alfachemic.com

Expanded Substrate Scope: Systematically studying the performance of these catalysts with a wider variety of substrates, including sterically hindered and electronically diverse aryl and alkyl halides, as well as different organoboron reagents in cross-coupling reactions. The goal is to develop more robust and versatile catalytic systems with broader applicability.

Mechanistic Investigations: Delving into the mechanisms of the catalytic cycles involving these ligands to understand the role of the bis(2-methoxyphenyl)phosphine moiety in each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). This knowledge will be crucial for the rational design of more efficient catalysts.

A key aspect of this exploration will be to understand how the ortho-methoxy groups influence the coordination chemistry and reactivity of the metal center. These groups can potentially engage in secondary interactions with the metal or other ligands, thereby modulating the catalytic activity and selectivity.

Advanced Spectroscopic and Structural Characterization of Metal Complexes

A thorough understanding of the structure-activity relationship is fundamental to the design of improved catalysts. Advanced spectroscopic and structural characterization techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in metal complexes containing ligands derived from this compound.

X-ray Crystallography has been instrumental in providing detailed structural information for related phosphine complexes. For example, the crystal structure of trans-bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II) has been determined, revealing a square-planar geometry for the palladium(II) ion. nih.gov The palladium atom sits (B43327) on an inversion center, leading to a trans arrangement of the phosphine and chloride ligands.

| Crystallographic Data for trans-Bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II) | |

| Formula | [PdCl₂(C₂₀H₁₉O₂P)₂] |

| Molecular Weight | 821.94 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.1617 (2) |

| b (Å) | 12.7203 (3) |

| c (Å) | 16.4939 (4) |

| β (°) | 94.114 (1) |

| Volume (ų) | 1917.24 (8) |

| Z | 2 |

| Data sourced from reference nih.gov |

Similarly, a silver(I) complex with bis[(2-methoxyphenyl)diphenylphosphane-κP] has been characterized, showing a distorted tetrahedral coordination environment around the silver atom. nih.gov

Future research will undoubtedly involve the synthesis and crystallographic analysis of a wider range of metal complexes of ligands derived from this compound with various transition metals (e.g., Rh, Ru, Ir, Au). This will provide a library of structural data that can be correlated with catalytic performance.

Future studies will likely employ more advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature NMR, to study the dynamic behavior of these complexes in solution, which is often relevant to their catalytic activity.

Synergistic Experimental and Computational Approaches in Ligand Design

The integration of computational chemistry with experimental synthesis and testing has become a powerful paradigm in modern catalyst development. ucf.edu Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic and steric properties of phosphine ligands and their metal complexes, helping to rationalize experimental observations and guide the design of new and improved ligands. d-nb.info

For phosphine ligands, computational methods can be used to calculate key parameters such as:

Cone Angle: A measure of the steric bulk of the ligand.

Electronic Parameters: Such as the energy of the phosphorus lone pair orbital, which relates to the ligand's donor strength.

These calculated properties can then be correlated with experimentally determined catalytic activity and selectivity. For instance, computational studies on related phosphine ligands have shown that both steric and electronic effects play a crucial role in the efficiency of catalytic cycles. d-nb.info

Future research in the context of this compound will increasingly rely on this synergistic approach:

Predictive Modeling: Using DFT and other computational methods to predict the properties and catalytic performance of new, hypothetical chiral and achiral ligands derived from this compound before committing to their synthesis. This can save significant time and resources.

Mechanistic Elucidation: Employing computational modeling to map out the potential energy surfaces of catalytic cycles, identify key intermediates and transition states, and understand the factors that control selectivity.

In Silico Screening: Developing computational workflows to screen virtual libraries of ligands based on the bis(2-methoxyphenyl)phosphine scaffold to identify promising candidates for specific catalytic applications.

The interplay between experimental data and computational insights will be crucial for accelerating the discovery and optimization of catalysts based on this versatile chemical compound.

Q & A

Basic Research Question

- Handling : Use gloveboxes or Schlenk lines under nitrogen/argon to avoid hydrolysis. Wear nitrile gloves and safety goggles, as chlorophosphines react violently with moisture, releasing HCl .

- Storage : Seal in flame-dried glass ampules under inert gas at –20°C. Desiccants (e.g., molecular sieves) prevent trace moisture ingress .

- Decontamination : Quench residues with cold ethanol/water mixtures to neutralize reactive chlorine.

How does the steric and electronic profile of this compound affect its utility in palladium-catalyzed cross-coupling reactions?

Advanced Research Question

The 2-methoxy groups confer:

- Steric hindrance : Ortho-substitution creates a bulky environment, potentially slowing ligand substitution but enhancing selectivity in reactions like Suzuki-Miyaura couplings.

- Electronic effects : Methoxy’s electron-donating nature increases electron density at phosphorus, stabilizing metal-ligand complexes. Comparative studies with less electron-rich analogs (e.g., bis(4-methoxyphenyl) derivatives) show faster oxidative addition in Buchwald-Hartwig aminations .

To validate, conduct kinetic studies using UV-vis spectroscopy to monitor Pd(0) oxidative addition rates .

What experimental challenges arise when using this compound in air-sensitive reactions, and how can they be resolved?

Advanced Research Question

Common issues:

- Hydrolysis : Even trace moisture degrades the compound, forming phosphine oxides. Mitigate by rigorous solvent drying (e.g., molecular sieves) and catalyst pre-activation under vacuum .

- Byproduct formation : Competing side reactions (e.g., P-Cl bond cleavage) reduce catalytic efficiency. Use excess ligand (1.5–2 equiv) to stabilize active Pd species .

- Data inconsistency : Variability in reaction yields may stem from incomplete ligand purification. Validate purity via ³¹P NMR before use .

How does this compound compare to other chlorophosphines in stabilizing low-coordinate metal complexes?

Advanced Research Question

The 2-methoxy groups enhance π-donation to metal centers, favoring formation of trigonal-planar Pd(0) or Pt(0) complexes. Contrast with bis(4-trifluoromethylphenyl)chlorophosphine (), where electron-withdrawing substituents reduce metal-ligand backbonding, destabilizing low-coordinate states. Experimental validation:

- Compare reaction rates in Stille couplings using different ligands.

- Analyze X-ray crystallography data of metal complexes to assess bond lengths/angles .

What strategies can optimize the synthesis of this compound for large-scale applications?

Advanced Research Question

- Continuous flow reactors : Improve heat/mass transfer vs. batch methods, reducing decomposition risks .

- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate substitution of PCl₃ with aryl groups.

- In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.